molecular formula C18H22N2O5 B3039159 Amca-X CAS No. 205124-69-2

Amca-X

Cat. No.: B3039159
CAS No.: 205124-69-2
M. Wt: 346.4 g/mol
InChI Key: BAOVHCLIOSWISU-UHFFFAOYSA-N
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Description

Amca-X, also known as 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester, is an amine-reactive fluorophore. It is widely used in biochemical research for labeling proteins, antibodies, and other biomolecules. This compound emits blue fluorescence with excitation and emission maxima at approximately 353 nm and 442 nm, respectively .

Scientific Research Applications

Amca-X is extensively used in various scientific research fields:

Mechanism of Action

Target of Action

Amca-X, also known as this compound SE, is an amine-reactive, UV-excitable, blue fluorescent dye . It is widely used to label primary amines of antibodies, proteins, and other molecules containing primary or secondary aliphatic amines .

Mode of Action

The mode of action of this compound involves the formation of stable amide bonds with primary amine groups . This is achieved through a reaction known as amide coupling, which typically occurs in a buffer solution at a pH of approximately 8.5 . The introduction of this compound stabilizes the helical structure of the peptide, as evaluated by circular dichroism spectra and molecular dynamics simulations .

Biochemical Pathways

By quantifying metabolites that are known players in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway , we can gain a broad picture of the metabolome and its interactions .

Pharmacokinetics

It is known that the compound is soluble in dmso or dmf , suggesting that these solvents could potentially be used to improve its bioavailability.

Result of Action

The result of this compound’s action is the generation of blue fluorescence upon UV excitation . This fluorescence can be used as a contrasting color in multicolor applications . In addition, the introduction of this compound into melittin, a membrane-active peptide, has been shown to change its mode of action with the cell membrane, resulting in reduced hemolytic toxicity and improved selectivity index .

Biochemical Analysis

Biochemical Properties

Amca-X plays a significant role in biochemical reactions due to its ability to form stable bonds with primary amine groups . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of stable amide bonds, which are identical to and as stable as natural peptide bonds .

Cellular Effects

The effects of this compound on cells are primarily related to its fluorescent properties. It is used as a contrasting color in multicolor applications, allowing for the visualization of cellular processes . Its influence on cell function is primarily through its ability to label and track proteins, thereby providing insights into cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its amine-reactive properties . It forms stable amide bonds with primary amines, which allows it to bind to biomolecules such as proteins. This binding can influence enzyme activity, alter gene expression, and provide insights into molecular interactions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is a stable compound that is soluble in DMSO or acetonitrile . Like all fluorescent dyes, it is subject to quenching, so care must be taken to avoid light exposure to prolong its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically occurs in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under basic conditions (pH 8.5) .

Industrial Production Methods: In industrial settings, the production of Amca-X involves large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Amca-X primarily undergoes substitution reactions due to its amine-reactive succinimidyl ester group. It reacts with primary amines on proteins and other biomolecules to form stable amide bonds .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and a primary amine is a covalent conjugate where the fluorophore is attached to the biomolecule via an amide bond .

Properties

IUPAC Name

6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-11-13-7-6-12(19)9-15(13)25-18(24)14(11)10-16(21)20-8-4-2-3-5-17(22)23/h6-7,9H,2-5,8,10,19H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOVHCLIOSWISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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